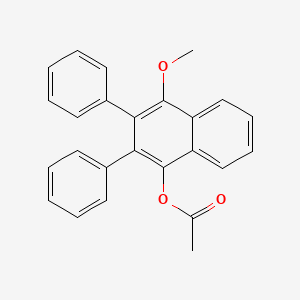![molecular formula C12H11ClF2N2Si B14336930 1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline CAS No. 95970-58-4](/img/structure/B14336930.png)
1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline is a complex organosilicon compound It features a phenanthroline backbone, which is a heterocyclic aromatic organic compound, and a silyl group substituted with chlorine and difluorine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline typically involves the reaction of 1,2,3,4-tetrahydro-1,10-phenanthroline with a chlorodifluorosilane reagent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The phenanthroline moiety can participate in redox reactions, altering the oxidation state of the compound.
Coordination Chemistry: The nitrogen atoms in the phenanthroline ring can coordinate with metal ions, forming complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Depending on the nucleophile, products can include silyl ethers, silyl amines, or other organosilicon derivatives.
Oxidation/Reduction: Products vary based on the specific redox reaction but can include altered phenanthroline derivatives.
科学研究应用
1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for other organosilicon compounds.
作用机制
The mechanism of action of 1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline largely depends on its application. In coordination chemistry, the nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. These complexes can exhibit unique catalytic, electronic, or photophysical properties. In biological systems, the compound’s interaction with molecular targets would depend on its specific functionalization and the nature of the biological environment.
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: A simpler analog without the silyl group, widely used in coordination chemistry.
1-[Chloro(difluoro)silyl]benzene: Similar silyl substitution but with a benzene ring instead of phenanthroline.
1,2,3,4-Tetrahydro-1,10-phenanthroline: The parent compound without the silyl group.
Uniqueness
1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline is unique due to the combination of the phenanthroline backbone and the silyl group. This combination imparts distinct chemical reactivity and coordination properties, making it valuable for specialized applications in various fields of research and industry.
属性
CAS 编号 |
95970-58-4 |
|---|---|
分子式 |
C12H11ClF2N2Si |
分子量 |
284.76 g/mol |
IUPAC 名称 |
chloro-(3,4-dihydro-2H-1,10-phenanthrolin-1-yl)-difluorosilane |
InChI |
InChI=1S/C12H11ClF2N2Si/c13-18(14,15)17-8-2-4-10-6-5-9-3-1-7-16-11(9)12(10)17/h1,3,5-7H,2,4,8H2 |
InChI 键 |
IFSCLDWZRQVUQA-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C3=C(C=CC=N3)C=C2)N(C1)[Si](F)(F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea](/img/structure/B14336864.png)
![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)

![Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate](/img/structure/B14336880.png)

![2-[(3-Chlorophenyl)sulfanyl]aniline](/img/structure/B14336886.png)
phosphaniumolate](/img/structure/B14336888.png)



![1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene](/img/structure/B14336906.png)
![2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14336907.png)

